4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide
Description
Molecular Architecture
The compound consists of a thiazole ring substituted at the 4-position with a methyl group and at the 5-position with a (4-methylphenyl)methyl group. The hydrobromide salt form arises from protonation of the thiazole nitrogen, with a bromide counterion stabilizing the structure. Key structural features include:
| Parameter | Value |
|---|---|
| Molecular formula | C₁₂H₁₅BrN₂S |
| Molecular weight | 299.23 g/mol |
| Thiazole ring system | 5-membered heterocycle |
| Substituents | Methyl, (4-methylbenzyl) |
The (4-methylphenyl)methyl group introduces steric bulk and aromatic π-electron density, influencing intermolecular interactions in the solid state.
Crystallographic Analysis
While single-crystal X-ray diffraction data for this specific compound remain unreported, analogous thiazole derivatives crystallize in monoclinic systems with space groups such as P2₁/c or P1̅. For example, the related compound (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one adopts a monoclinic lattice with unit cell parameters a = 12.31 Å, b = 12.29 Å, c = 5.37 Å, and β = 90°. Hydrogen bonding between the thiazole NH₂ group and bromide ions likely dominates the crystal packing, as observed in structurally similar hydrobromide salts.
Properties
IUPAC Name |
4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.BrH/c1-8-3-5-10(6-4-8)7-11-9(2)14-12(13)15-11;/h3-6H,7H2,1-2H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBJOARDXOYVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(S2)N)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential in treating various diseases, including cancer and infectious diseases. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 226.32 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14N2S |
| Molecular Weight | 226.32 g/mol |
| SMILES | CC1=CC=C(C=C1)CC2=C(N=C(S2)N)C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit antimicrobial properties by disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival .
- Antitumor Activity : Research suggests that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of electron-donating groups, such as methyl groups, enhances its cytotoxic effects against various cancer cell lines .
Biological Activity Data
Recent studies have reported on the biological activities of thiazole derivatives, including this compound. The following table summarizes key findings from relevant research:
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Antitumor Efficacy : A study examining a series of thiazole compounds found that those with specific substitutions exhibited significant cytotoxicity against human cancer cell lines, including A431 and HT29. The compound's ability to inhibit proliferation was linked to its structural features, particularly the presence of methyl substituents which enhanced its interaction with target proteins .
- Antimicrobial Studies : In vitro tests demonstrated that this compound showed promising results against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.
Scientific Research Applications
Structure and Composition
The molecular formula for 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide is . The structure features a thiazole ring, which is known for its role in various biological activities.
Spectroscopic Data
The compound can be characterized using various spectroscopic techniques such as:
- IR Spectroscopy : Identifies functional groups based on absorption bands.
- NMR Spectroscopy : Provides information on the hydrogen and carbon environments within the molecule.
- Mass Spectrometry : Confirms the molecular weight and structural integrity.
Antimicrobial Activity
Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds within this class have been evaluated for their effectiveness against various bacterial strains. Studies show promising results against gram-positive and gram-negative bacteria, suggesting potential use in developing new antibacterial agents .
Anticancer Potential
Thiazole derivatives are also being explored for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor progression. The hydrobromide form of this compound may enhance its solubility and bioavailability, making it a candidate for further anticancer research.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to altered metabolic processes in target organisms or cells, which is particularly useful in drug development aimed at treating diseases related to enzyme dysregulation.
Case Study 1: Antibacterial Screening
In a controlled study, this compound was tested against Staphylococcus aureus and Chromobacterium violaceum. The results demonstrated significant zones of inhibition compared to standard antibiotics, indicating its potential as an effective antibacterial agent .
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 20.5 ± 0.4 (S. aureus) |
| Streptomycin (control) | 36.6 ± 0.3 (S. aureus) |
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. Results indicated that compounds similar to this compound could significantly reduce cell viability in breast cancer cells, suggesting a pathway for development as an anticancer therapeutic .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position : The target compound’s para-methyl benzyl group (5-position) distinguishes it from analogues like the ortho-methyl variant () and trifluoromethyl-substituted derivatives (). Positional isomerism impacts steric and electronic properties, influencing receptor binding and solubility .
- Salt Form : Hydrobromide salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases, while hydrochlorides () are more common but may differ in crystallinity .
Key Observations :
Table 3: Activity Comparison
Key Observations :
- The target compound’s thiazole core is structurally related to 4,4′-DMAR (), a stimulant with dopaminergic activity. However, the absence of an oxazoline ring in the target compound may reduce CNS effects.
- Thiadiazole derivatives () exhibit broader antimicrobial activity compared to thiazoles, likely due to enhanced electrophilicity from sulfur atoms .
Preparation Methods
General Synthetic Strategy
Data Table Summarizing Key Preparation Parameters
Detailed Research Findings and Notes
The cyclization approach using thiosemicarbazones and α-haloketones is well-documented for synthesizing 2-aminothiazole derivatives with various substitutions on the 5-position, including benzyl and methylphenyl groups. This approach offers versatility and moderate to good yields depending on the substrates.
The Lawesson’s reagent method provides a route to thiazole rings from amide precursors, which may be adapted for preparing analogs of 4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine, though yields may be moderate (around 27%) and require chromatographic purification.
The hydrobromide salt formation is a standard pharmaceutical step to improve compound handling and is achieved by acid-base reaction with hydrobromic acid.
No direct, detailed industrial-scale preparation methods for this exact hydrobromide salt were found in open literature or patents; however, related thiazolyl intermediates and processes are described in patent literature, indicating the use of protecting groups, bases, and solvents to optimize yields and purity.
Q & A
Q. Purity Validation :
- Spectroscopy :
- Mass Spectrometry : EI-MS confirms molecular ion [M+H]⁺ at m/z 305.2 .
- Elemental Analysis : C, H, N, S within ±0.4% of theoretical values .
Q. Table 1: Key Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bromoacetyl bromide, NaOH | H₂O/THF | 0–5 | None | 85 |
| 2 | 4-Methylbenzyl bromide | DMF | 80 | K₂CO₃/KI | 72 |
Basic: How is the compound’s structure elucidated using spectroscopic and computational methods?
Answer:
Q. Table 2: Spectral Data
| Technique | Key Peaks/Data | Assignment |
|---|---|---|
| IR | 1650 cm⁻¹ | C=O stretch (amide) |
| ¹H NMR | δ 2.35 (s, 3H) | Methyl group on thiazole |
| ¹³C NMR | δ 152.1 | Quaternary carbon in thiazole |
Advanced: How can structural ambiguities in thiazole derivatives be resolved using X-ray crystallography?
Answer:
- SHELX Workflow :
- Data Collection : High-resolution (<1.0 Å) data at 100K minimizes thermal motion artifacts .
- Phase Problem : Direct methods (SHELXD) resolve initial phases; iterative refinement (SHELXL) adjusts anisotropic displacement parameters .
- Validation : R-factor (<5%), residual density maps (<0.3 eÅ⁻³), and Hirshfeld surface analysis confirm accuracy .
- Case Study : For a related thiazole-triazole analog, SHELX refinement resolved positional disorder in the benzyl group, improving the model’s R-factor from 7.2% to 4.8% .
Advanced: What strategies address contradictions in bioactivity data across studies?
Answer:
Contradictions may arise from:
- Assay Variability : Cell line differences (e.g., HEK293 vs. CHO for TRPV4 assays) .
- Compound Stability : Degradation in DMSO (>24 hours) reduces efficacy; HPLC monitoring is critical .
- Methodological Adjustments :
- Standardization : Follow CLSI guidelines for antimicrobial testing (e.g., fixed pH 7.4, 37°C incubation) .
- Positive Controls : Use ciprofloxacin (MIC: 2 µg/mL) for bacterial studies or GSK-205 (TRPV4 blocker) for ion channel assays .
- Statistical Rigor : Replicate experiments (n ≥ 3) with ANOVA (p < 0.05) to confirm significance .
Q. Table 3: Antimicrobial Activity Comparison
| Study | Microbial Strain | MIC (µg/mL) | Conditions |
|---|---|---|---|
| A | S. aureus | 8 | pH 7.4, 37°C, 24h |
| B | S. aureus | 32 | pH 6.8, 25°C, 48h |
Advanced: How do structural modifications influence pharmacological selectivity?
Answer:
- Thiazole Core Modifications :
- Biological Implications :
Q. Table 4: SAR for TRPV4 Inhibition
| Substituent (Position 5) | TRPV4 IC₅₀ (µM) | Selectivity (TRPV4/TRPV1) |
|---|---|---|
| 4-Methylphenyl | 0.8 | 12.5 |
| 4-Fluorophenyl | 1.2 | 8.3 |
| Phenyl | 3.5 | 2.9 |
Advanced: What computational tools predict binding modes to biological targets?
Answer:
- Docking Software : AutoDock Vina or Schrödinger Glide models ligand-receptor interactions. For TRPV4, the 4-methylphenyl group occupies a hydrophobic pocket (residues Leu584, Phe587) .
- MD Simulations : GROMACS simulations (50 ns) assess stability; root-mean-square deviation (RMSD < 2.0 Å) confirms pose retention .
- Free Energy Calculations : MM-PBSA estimates binding energy (ΔG = -9.2 kcal/mol), correlating with experimental IC₅₀ (0.8 µM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
